molecular formula C18H23F3N6O2 B12240785 N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide

N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide

Cat. No.: B12240785
M. Wt: 412.4 g/mol
InChI Key: JPGRXIGNJOOTSS-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide is a complex organic compound belonging to the class of phenyl-1,2,4-triazoles This compound is characterized by its unique structure, which includes a trifluoromethyl group and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide typically involves multiple steps. The starting materials often include cyclohexylamine, trifluoromethyl-substituted triazoles, and pyridazines. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridazin-6-amine

Uniqueness

N-cyclohexyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the triazolopyridazine moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H23F3N6O2

Molecular Weight

412.4 g/mol

IUPAC Name

N-cyclohexyl-3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C18H23F3N6O2/c19-18(20,21)16-24-23-14-6-7-15(25-27(14)16)29-11-12-8-9-26(10-12)17(28)22-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,22,28)

InChI Key

JPGRXIGNJOOTSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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